Propyl {[3,5-dicyano-6-hydroxy-4-(2-methylphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
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Overview
Description
PROPYL 2-{[3,5-DICYANO-4-(2-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of piperidinones. This compound is characterized by its unique structure, which includes a piperidine ring substituted with cyano, phenyl, and oxo groups. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of PROPYL 2-{[3,5-DICYANO-4-(2-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can be achieved through a multi-component reaction involving aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate. The reaction proceeds via a Knoevenagel condensation, followed by Michael addition and Mannich cascade reactions. The reaction conditions typically involve the use of alcohols as solvents and ammonium acetate or aqueous ammonia as both a catalyst and a nitrogen source .
Chemical Reactions Analysis
PROPYL 2-{[3,5-DICYANO-4-(2-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Scientific Research Applications
PROPYL 2-{[3,5-DICYANO-4-(2-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of PROPYL 2-{[3,5-DICYANO-4-(2-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
PROPYL 2-{[3,5-DICYANO-4-(2-METHYLPHENYL)-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL]SULFANYL}ACETATE can be compared with other piperidinone derivatives, such as:
4-Phenylpiperidine-3-carboxylic acid derivatives: These compounds have similar structural features but differ in their pharmacological properties and applications.
2,4,6-Triaryl-3,3,5,5-tetracyanopiperidines: These derivatives share the piperidine core but have distinct functional groups that confer different chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H19N3O3S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
propyl 2-[[3,5-dicyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
InChI |
InChI=1S/C19H19N3O3S/c1-3-8-25-16(23)11-26-19-15(10-21)17(14(9-20)18(24)22-19)13-7-5-4-6-12(13)2/h4-7,14,17H,3,8,11H2,1-2H3,(H,22,24) |
InChI Key |
YONWMCQRGAWENO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CSC1=C(C(C(C(=O)N1)C#N)C2=CC=CC=C2C)C#N |
Origin of Product |
United States |
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